

An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of **1,3,5-trimethylcyclohexane**, focusing on their structural properties, conformational analysis, and relevant experimental data. This information is critical for professionals in fields where molecular geometry and isomeric purity are paramount, such as in drug design and materials science.

Introduction to the Stereoisomers of 1,3,5-Trimethylcyclohexane

1,3,5-Trimethylcyclohexane is a saturated cyclic hydrocarbon that exists as two primary stereoisomers: a cis isomer and a trans isomer. These isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other. The stereoisomerism arises from the relative spatial orientation of the three methyl groups attached to the cyclohexane ring.

- **cis-1,3,5-Trimethylcyclohexane:** In this isomer, all three methyl groups are on the same face of the cyclohexane ring.
- **trans-1,3,5-Trimethylcyclohexane:** In this isomer, one methyl group is on the opposite face of the ring relative to the other two.

The stability and properties of these isomers are intrinsically linked to their conformational preferences, primarily the chair conformation of the cyclohexane ring, which minimizes angular

and torsional strain.

Conformational Analysis and Stability

The chair conformation is the most stable arrangement for a cyclohexane ring. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to the avoidance of unfavorable 1,3-diaxial interactions.

cis-1,3,5-Trimethylcyclohexane

The cis isomer can exist in two chair conformations that are in equilibrium through a process called a ring flip.

- **Di-axial, Mono-equatorial Conformation:** Two methyl groups are in axial positions, and one is in an equatorial position. This conformation is highly disfavored due to significant steric strain from 1,3-diaxial interactions between the two axial methyl groups and between the axial methyl groups and axial hydrogens.
- **Tri-equatorial Conformation:** All three methyl groups occupy equatorial positions. This conformation is significantly more stable as it minimizes steric hindrance.

The equilibrium heavily favors the tri-equatorial conformation, making **cis-1,3,5-trimethylcyclohexane** a relatively stable isomer.

trans-1,3,5-Trimethylcyclohexane

The trans isomer also undergoes a chair flip, resulting in two energetically equivalent conformations. In both conformations, there are two methyl groups in equatorial positions and one in an axial position. This means that the trans isomer is inherently less stable than the cis isomer because it cannot avoid having an axial methyl group, which introduces 1,3-diaxial interactions.

Quantitative Data Summary

The following table summarizes key quantitative data for the stereoisomers of **1,3,5-trimethylcyclohexane**.

Property	cis-1,3,5-Trimethylcyclohexane	trans-1,3,5-Trimethylcyclohexane
Boiling Point	142.4 °C (calculated)[1]	139.5 °C[2]
Density	-	0.758 g/cm ³ [2]
Refractive Index	-	1.416[2]
Calculated Conformational Energy (Relative to all-equatorial cis)	0 kcal/mol (all-equatorial)	~1.8 kcal/mol

Note on Conformational Energy: The relative conformational energy of the trans isomer is estimated based on the energy cost of one axial methyl group, which has two 1,3-diaxial interactions with hydrogen atoms. The A-value for a methyl group is approximately 1.8 kcal/mol.

Spectroscopic Properties

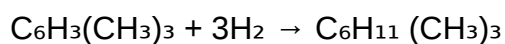
Spectrum	cis-1,3,5-Trimethylcyclohexane	trans-1,3,5-Trimethylcyclohexane
¹³ C NMR (ppm)	δ 43.71, 40.84, 28.59, 26.61, 23.07, 18.91	-
IR (cm ⁻¹)	Key absorptions in the C-H stretching region (~2850-2960 cm ⁻¹) and bending region (~1375-1450 cm ⁻¹)	Key absorptions in the C-H stretching region (~2850-2960 cm ⁻¹) and bending region (~1375-1450 cm ⁻¹)

Experimental Protocols

Synthesis: Catalytic Hydrogenation of Mesitylene

The most direct route to a mixture of cis- and trans-**1,3,5-trimethylcyclohexane** is the catalytic hydrogenation of mesitylene (1,3,5-trimethylbenzene).[3]

Reaction:



General Historical Procedure:

- **Catalyst Preparation:** A finely divided nickel catalyst is typically used, prepared by reducing nickel oxide. Other effective catalysts include platinum or palladium on a carbon support.
- **Hydrogenation:** Mesitylene is introduced into a high-pressure autoclave containing the catalyst. The vessel is then pressurized with hydrogen gas.
- **Reaction Conditions:** The reaction is typically carried out at elevated temperatures (e.g., 100-200 °C) and high pressures of hydrogen (e.g., 100-150 atm).
- **Work-up:** After the reaction is complete, the catalyst is filtered off, and the resulting mixture of **1,3,5-trimethylcyclohexane** isomers is purified.

Separation of Isomers

Due to their similar boiling points, the separation of cis- and trans-**1,3,5-trimethylcyclohexane** requires efficient fractional distillation or preparative gas chromatography.

Gas Chromatography (GC) Protocol:[4]

- **Instrumentation:** A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column is required. A non-polar stationary phase (e.g., 100% dimethylpolysiloxane) is recommended.
- **Sample Preparation:** The isomeric mixture is diluted in a suitable solvent such as hexane.
- **Chromatographic Conditions:**
 - **Injector Temperature:** 250 °C
 - **Detector Temperature:** 280 °C
 - **Oven Temperature Program:** Start at a low temperature (e.g., 40 °C) and gradually ramp up to a higher temperature (e.g., 150 °C) to achieve separation.

- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Analysis: The retention times of the isomers will differ, allowing for their separation and quantification.

Visualizations

The following diagrams illustrate the key conformational relationships of the stereoisomers of **1,3,5-trimethylcyclohexane**.

Conformational equilibrium of **cis-1,3,5-trimethylcyclohexane**.

Conformational equilibrium of **trans-1,3,5-trimethylcyclohexane**.



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Relative stability of the most stable conformers.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Stereoisomers of 1,3,5-Trimethylcyclohexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154302#stereoisomers-of-1-3-5-trimethylcyclohexane-and-their-properties]

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